molecular formula C10H10O4 B13548597 4-Ethoxy-3-formylbenzoic acid

4-Ethoxy-3-formylbenzoic acid

Katalognummer: B13548597
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: IXYXWHAFLXYGCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3-formylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the 4-position and a formyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-formylbenzoic acid can be synthesized through several methods. One common approach involves the ethylation of 3-formylbenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the formylation of 4-ethoxybenzoic acid using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction also requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process typically involves the same synthetic routes as described above but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Ethoxy-3-carboxybenzoic acid.

    Reduction: 4-Ethoxy-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-ethoxy-3-formylbenzoic acid involves its interaction with various molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

    3-Formylbenzoic acid: Lacks the ethoxy group, which affects its solubility and reactivity.

    4-Formylbenzoic acid: Similar structure but without the ethoxy group, leading to different chemical properties and applications.

Uniqueness

4-Ethoxy-3-formylbenzoic acid is unique due to the presence of both the ethoxy and formyl groups, which confer distinct chemical reactivity and solubility properties. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds.

Eigenschaften

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

4-ethoxy-3-formylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-6H,2H2,1H3,(H,12,13)

InChI-Schlüssel

IXYXWHAFLXYGCT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.